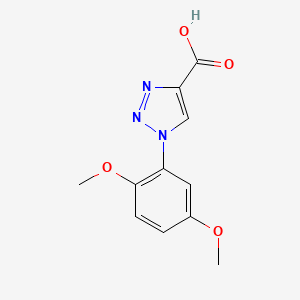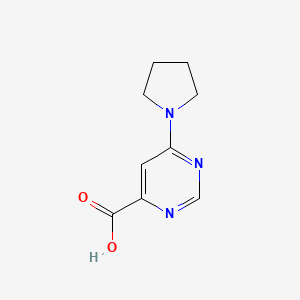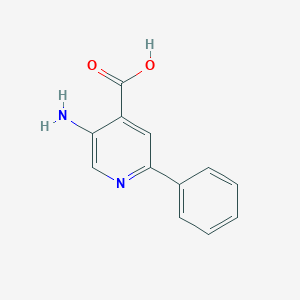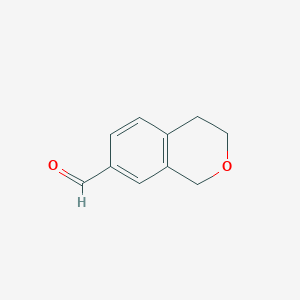
Isochroman-7-carbaldehyd
Übersicht
Beschreibung
Isochromane-7-carbaldehyde is a heterocyclic organic compound with a unique chemical structure that has attracted significant attention in scientific research.
Wissenschaftliche Forschungsanwendungen
Isochromane-7-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and drug analogues.
Biology: Isochromane derivatives have shown significant biological activities, including antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the central nervous system (CNS) and as antitumor agents.
Industry: Isochromane-7-carbaldehyde is used in the synthesis of materials with specific properties for industrial applications.
Wirkmechanismus
Target of Action
Isochromane-7-carbaldehyde is a chemical compound that has been studied for its potential therapeutic applications
Mode of Action
It is suggested that it may involve the formation of a radical through single electron transfer (SET) mechanism . In one pathway, isochromane reacts with an excited molecule to form an α-isochromane radical and another radical. The α-isochromane radical could abstract oxygen to form peroxide
Biochemical Pathways
It is known that isochromans, a group of compounds to which isochromane-7-carbaldehyde belongs, are involved in various biological activities . These activities could potentially affect multiple biochemical pathways, leading to diverse downstream effects. More research is needed to summarize the specific pathways affected by Isochromane-7-carbaldehyde.
Result of Action
Some isochromane derivatives have been found to exhibit α-glucosidase inhibition and anti-oxidation against dpph radical These activities suggest that Isochromane-7-carbaldehyde could potentially have similar effects
Biochemische Analyse
Biochemical Properties
Isochromane-7-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes involved in oxidative stress pathways, where it exhibits antioxidant properties. This compound can scavenge free radicals and reduce oxidative damage in cells. Additionally, isochromane-7-carbaldehyde has been shown to inhibit certain microbial enzymes, thereby exhibiting antimicrobial activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and enhance its efficacy .
Cellular Effects
Isochromane-7-carbaldehyde exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to modulate neurotransmitter levels, thereby influencing cell signaling pathways and potentially offering neuroprotective effects. In cancer cells, isochromane-7-carbaldehyde can induce apoptosis and inhibit cell proliferation by affecting gene expression related to cell cycle regulation. Furthermore, this compound has been found to impact cellular metabolism by modulating the activity of metabolic enzymes, leading to altered metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of isochromane-7-carbaldehyde involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, isochromane-7-carbaldehyde has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream gene expression and cellular responses. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isochromane-7-carbaldehyde have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to reduced efficacy. Long-term studies have shown that isochromane-7-carbaldehyde can maintain its biological activity for extended periods when stored under appropriate conditions. Degradation products may form over time, which could potentially alter its effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to isochromane-7-carbaldehyde can result in sustained changes in cellular processes, such as gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of isochromane-7-carbaldehyde vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as antioxidant and neuroprotective properties. At higher doses, isochromane-7-carbaldehyde can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions. Toxicological studies have highlighted the importance of determining the optimal dosage to maximize the benefits while minimizing potential risks .
Metabolic Pathways
Isochromane-7-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its role in oxidative stress response, where it acts as an antioxidant by scavenging reactive oxygen species. Additionally, isochromane-7-carbaldehyde can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. This compound has also been found to interact with enzymes involved in the detoxification processes, enhancing the elimination of harmful substances from the body .
Transport and Distribution
Within cells and tissues, isochromane-7-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, isochromane-7-carbaldehyde can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as its lipophilicity and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of isochromane-7-carbaldehyde plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and mitochondria, where it can interact with various biomolecules and exert its effects. Targeting signals and post-translational modifications may direct isochromane-7-carbaldehyde to specific compartments or organelles, enhancing its efficacy. The localization of this compound within subcellular structures is essential for its role in modulating cellular processes and maintaining cellular homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isochromane-7-carbaldehyde can be synthesized through various methods. One notable method involves the oxa-Pictet–Spengler reaction, which is a straightforward and modular way to construct the isochroman motif. This reaction typically starts from an epoxide rather than an aldehyde, greatly expanding the scope and rate of the reaction . Another method involves oxidative aminocatalysis and gold catalysis, which allows the preparation of chiral α-quaternary isochromanes .
Industrial Production Methods: While specific industrial production methods for isochromane-7-carbaldehyde are not extensively documented, the compound’s synthesis often involves standard organic synthesis techniques, including the use of hexafluoroisopropanol (HFIP) as a solvent to facilitate reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Isochromane-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The use of [bis(trifluoroacetoxy)iodo]benzene as an oxidant and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an organocatalyst enables convenient oxidation of isochromans.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various isochroman derivatives, which can be further functionalized for specific applications .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isochromene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHLYKUQPUNPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187243-82-8 | |
| Record name | 3,4-dihydro-1H-2-benzopyran-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





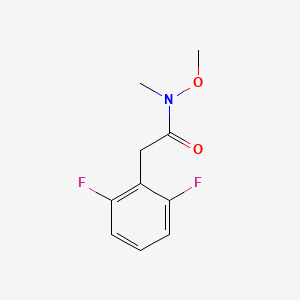

![2-{2-[(Pentan-3-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1457507.png)
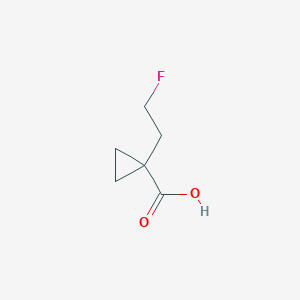
![[4-Methyl-2-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1457510.png)

